molecular formula C14H18FN3O2S B10914626 N-(3,5-Dimethylphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide

N-(3,5-Dimethylphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10914626
M. Wt: 311.38 g/mol
InChI Key: HVFONXVEGRYUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as ethyl, fluorine, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole core. This intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The final step involves the sulfonation of the pyrazole ring using chlorosulfonic acid, followed by neutralization with a base to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to convert the sulfonamide group to an amine.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the methyl group at the 3-position, which can affect the compound’s steric properties and reactivity.

The unique combination of substituents in N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18FN3O2S

Molecular Weight

311.38 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H18FN3O2S/c1-5-18-14(15)13(11(4)16-18)21(19,20)17-12-7-9(2)6-10(3)8-12/h6-8,17H,5H2,1-4H3

InChI Key

HVFONXVEGRYUGB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=CC(=C2)C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.